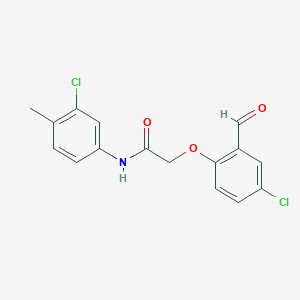

2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNLYTRSBNTHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves the following steps:

Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-formylphenol with an appropriate reagent to form the phenoxy intermediate.

Acetamide formation: The phenoxy intermediate is then reacted with 3-chloro-4-methylphenylamine in the presence of acetic anhydride to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: The major product would be 2-(4-chloro-2-carboxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.

Reduction: The major product would be 2-(4-chloro-2-hydroxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.

Substitution: The products would vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

This compound has potential as a biochemical probe or in the development of bioactive compounds. Its structural features suggest possible interactions with biological targets, such as enzymes or receptors, which can modulate their activity.

Medicine

Research indicates that this compound may possess pharmacological properties that could be explored for therapeutic applications. Preliminary studies highlight its potential in antimicrobial and anticancer activities:

- Antimicrobial Efficacy : Similar compounds have shown effectiveness against Gram-positive bacteria, indicating that this compound may also exhibit antimicrobial properties.

- Anticancer Activity : The structure suggests potential cytotoxic effects against cancer cell lines, supported by studies on related acetamides.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to 2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide:

Antimicrobial Activity

A study demonstrated that N-substituted phenyl acetamides exhibited significant antimicrobial activity against various pathogens, particularly Gram-positive bacteria. The presence of halogen substitutions was critical for enhancing efficacy.

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

Cytotoxicity Assays

Research on thiazole-bearing molecules indicated that structural attributes, including halogen substitutions, significantly enhanced anticancer activity.

| Activity Type | Target Cell Line | IC50 (μg/mL) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Key Observations:

- Substituent Effects : The target compound’s formyl group distinguishes it from analogs like 30 (butyryl) and 13 (hydroxyl), offering unique reactivity for further derivatization (e.g., Schiff base formation) .

- Synthetic Yields : Higher yields (e.g., 82% for 30 ) correlate with less sterically hindered substituents, whereas bulky groups (e.g., phenethyl in 13 ) may reduce yields .

Enzyme Inhibition (17β-HSD2)

- Compound 13 (2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide) demonstrates potent inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) due to its hydrophobic phenethyl chain and chloro-hydroxyphenyl motif, which engage aromatic residues in the enzyme’s active site .

- Target Compound : The absence of a hydroxyl group and presence of a formyl group may reduce affinity for 17β-HSD2 compared to 13 , though its methyl group could enhance hydrophobic interactions .

Anti-inflammatory Activity

- Quinazolinone-based acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) exhibit moderate anti-inflammatory activity, surpassing diclofenac in some cases . The target compound’s formylphenoxy group may confer distinct binding modes in inflammatory pathways.

Crystallographic and Physicochemical Properties

- Crystal Packing : Analog N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide forms 1D chains via N–H···O hydrogen bonds, stabilizing its lattice . The target compound’s formyl group could introduce additional intermolecular interactions (e.g., C=O···H–C), influencing solubility and stability.

- Melting Points : Derivatives with flexible chains (e.g., N-butyl in 30 ) exhibit lower melting points (75°C) compared to rigid analogs (e.g., 427°C for diphenylacetamide) .

Biological Activity

2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound that belongs to the acetamide class. It is characterized by a complex structure featuring chloro, formyl, and phenoxy groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C16H14Cl2N O3

- Molecular Weight : 303.19 g/mol

- CAS Number : 944524-78-1

Synthesis

The synthesis typically involves:

- Formation of the Phenoxy Intermediate : Reaction of 4-chloro-2-formylphenol with appropriate reagents.

- Acetamide Formation : The phenoxy intermediate is reacted with 3-chloro-4-methylphenylamine in the presence of acetic anhydride to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exhibit notable antimicrobial properties. A study on N-substituted phenyl acetamides demonstrated effectiveness against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The presence of halogenated phenyl groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy against Gram-positive bacteria and pathogenic yeasts .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving enzyme inhibition or receptor modulation. Similar compounds have shown promising results in cytotoxic assays against various cancer cell lines. For instance, derivatives with specific substitutions on the phenyl ring demonstrated significant activity, with IC50 values indicating effective growth inhibition:

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat (Bcl-2) |

| Compound B | 1.98 ± 1.22 | A-431 |

These findings underscore the importance of structural modifications in enhancing biological activity and suggest that further exploration of this compound could yield valuable insights into its therapeutic potential .

The mechanism by which 2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exerts its biological effects may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby disrupting metabolic pathways.

- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related acetamides:

- Antimicrobial Efficacy : A study focused on N-substituted phenyl acetamides revealed that compounds with specific halogen substitutions were significantly more effective against Gram-positive bacteria compared to their Gram-negative counterparts .

- Cytotoxicity Assays : Research on thiazole-bearing molecules indicated that structural attributes such as halogen substitution are critical for enhancing anticancer activity, suggesting a similar potential for acetamides like the compound .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have been applied to predict the biological activity of various acetamides, confirming that lipophilicity and electronic properties are key determinants of their efficacy against microbial and cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to confirm the structural integrity and purity of 2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide?

- Methodology : Use a combination of -NMR and -NMR to verify aromatic proton environments and carbonyl/amide functionalities. IR spectroscopy can confirm the presence of formyl (C=O stretch ~1700 cm) and amide (N–H bend ~1550 cm) groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, HPLC with UV detection (λ = 254 nm) and a C18 column is recommended, using acetonitrile/water gradients .

Q. What synthetic routes are suitable for preparing this compound in high yield?

- Methodology : A multi-step synthesis is typical:

Substitution : React 4-chloro-2-formylphenol with chloroacetyl chloride in anhydrous DCM under basic conditions (e.g., KCO) to form the phenoxyacetate intermediate.

Amidation : Couple the intermediate with 3-chloro-4-methylaniline using a coupling agent (e.g., HATU or EDCI) in DMF.

Optimize reaction time (6–8 hr) and temperature (50–60°C) to achieve yields >75% .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodology :

- Antimicrobial : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined at 24–48 hr .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to calculate IC .

Q. What stability considerations are critical for handling and storage?

- Methodology :

- Light sensitivity : Store in amber vials at –20°C under inert gas (N) to prevent oxidation of the formyl group.

- Hydrolysis risk : Monitor pH in aqueous solutions (avoid pH >8) and use lyophilization for long-term storage .

Advanced Research Questions

Q. How can reaction mechanisms be validated for key synthetic steps (e.g., amidation)?

- Methodology :

- Use -NMR to track intermediate formation (e.g., disappearance of chloroacetyl chloride protons).

- Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model transition states and activation energies for amide bond formation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Replication : Standardize assay protocols (e.g., cell density, incubation time) and validate using reference compounds (e.g., doxorubicin for cytotoxicity).

- SAR analysis : Compare analogs (e.g., substituent variations on the phenyl ring) to isolate structural determinants of activity .

Q. How can degradation pathways be characterized under physiological conditions?

- Methodology :

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions.

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide group) and propose degradation pathways .

Q. What computational tools predict binding modes to biological targets (e.g., kinases)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Lys721) .

Q. How can crystallographic data resolve spectral ambiguities (e.g., tautomerism in the formyl group)?

- Methodology :

- Grow single crystals via slow evaporation (e.g., toluene/ethyl acetate).

- Perform X-ray diffraction (resolution ≤0.8 Å) to assign bond lengths/angles and confirm tautomeric forms. Compare with DFT-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.